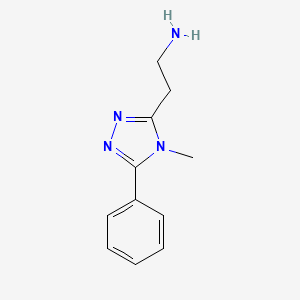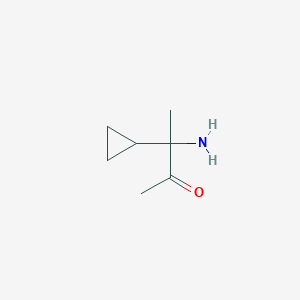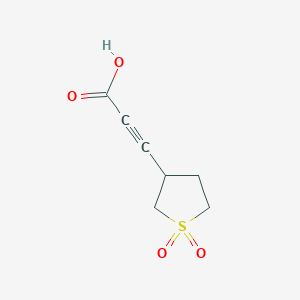
3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid is a chemical compound with the molecular formula C7H8O4S and a molecular weight of 188.20 g/mol . This compound features a unique structure that includes a dioxidotetrahydrothiophene ring attached to a propiolic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetrahydrothiophene and propiolic acid derivatives.
Reaction Conditions: The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Common conditions may involve temperatures ranging from room temperature to elevated temperatures, depending on the reactivity of the starting materials.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Applications De Recherche Scientifique
3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
3-(1,1-Dioxidotetrahydrothiophen-3-yl)propiolic acid can be compared with other similar compounds, such as:
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propiolic acid: This compound has a similar structure but differs in the position of the dioxidotetrahydrothiophene ring.
3-(1,1-Dioxidotetrahydrothiophen-4-yl)propiolic acid: Another similar compound with a different ring position.
3-(1,1-Dioxidotetrahydrothiophen-3-yl)acrylic acid: This compound has an acrylic acid moiety instead of a propiolic acid moiety
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H8O4S |
|---|---|
Poids moléculaire |
188.20 g/mol |
Nom IUPAC |
3-(1,1-dioxothiolan-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H8O4S/c8-7(9)2-1-6-3-4-12(10,11)5-6/h6H,3-5H2,(H,8,9) |
Clé InChI |
YXDPVKFAPWRMKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one](/img/structure/B13182262.png)
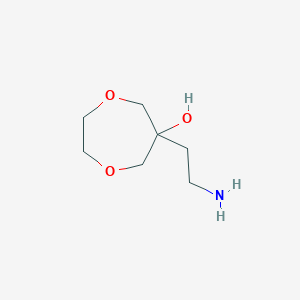

![N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B13182268.png)
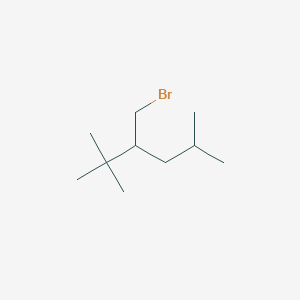

![5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13182281.png)

![4-[2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl]morpholine](/img/structure/B13182304.png)
![2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13182310.png)
